N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide
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Overview
Description
N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide is a compound that belongs to the class of diazaphosphinanes These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms and an oxygen atom The 3-methylphenyl group attached to the nitrogen atom adds to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide typically involves the reaction of a 3-methylphenylamine with a phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) and a base such as triethylamine (NEt3) to facilitate the formation of the diazaphosphinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylphenyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted diazaphosphinanes.
Scientific Research Applications
N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-1,3,2-diazaphosphinan-2-amine 2-oxide
- N-(4-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide
- N-(3-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide
Uniqueness
N-(3-Methylphenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide is unique due to the presence of the 3-methylphenyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
CAS No. |
94267-88-6 |
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Molecular Formula |
C10H16N3OP |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C10H16N3OP/c1-9-4-2-5-10(8-9)13-15(14)11-6-3-7-12-15/h2,4-5,8H,3,6-7H2,1H3,(H3,11,12,13,14) |
InChI Key |
GNRBXMKVTZTVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NP2(=O)NCCCN2 |
Origin of Product |
United States |
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